1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(2,4-diethoxypyrimidin-5-yl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-22-14-13(10-17-16(20-14)23-5-2)19-15(21)18-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBQRGVFXDECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea
Retrosynthetic Analysis and Key Intermediates
The synthesis hinges on two primary intermediates:
- 2,4-Diethoxypyrimidin-5-amine : Prepared via nucleophilic substitution of 5-amino-2,4-dichloropyrimidine with ethanol under basic conditions.
- o-Tolyl Isocyanate : Generated from o-toluidine through phosgenation or triphosgene-mediated carbamoylation.
Coupling these intermediates via urea bond formation completes the synthesis.
Stepwise Preparation Protocol
Synthesis of 2,4-Diethoxypyrimidin-5-amine
Procedure :
- Charge a three-neck flask with 5-amino-2,4-dichloropyrimidine (1.0 eq), anhydrous ethanol (15 vol), and potassium carbonate (3.0 eq).
- Reflux at 80°C for 18–24 h under nitrogen.
- Cool, filter, and concentrate under reduced pressure.
- Purify via silica chromatography (hexane:ethyl acetate = 3:1 → 1:1 gradient).
Yield : 68–72% (white crystalline solid).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 5.12 (br s, 2H, NH₂), 4.45 (q, J = 7.1 Hz, 4H, OCH₂), 1.43 (t, J = 7.1 Hz, 6H, CH₃).
Preparation of o-Tolyl Isocyanate
Phosgene-Free Method :
- Dissolve o-toluidine (1.0 eq) in dry dichloromethane (10 vol).
- Add triphosgene (0.35 eq) portionwise at 0°C.
- Stir at 25°C for 4 h, then wash sequentially with 10% KHSO₄, saturated NaHCO₃, and brine.
- Dry over Na₂SO₄ and concentrate to yield the isocyanate (89–93% purity).
Safety Note : Conduct in a fume hood due to isocyanate toxicity.
Urea Bond Formation
Optimized Coupling Conditions :
- Combine 2,4-diethoxypyrimidin-5-amine (1.0 eq) and o-tolyl isocyanate (1.2 eq) in anhydrous toluene (8 vol).
- Heat at 70°C for 10 h under nitrogen.
- Cool, filter precipitated product, and wash with cold toluene.
Yield : 75–80% (off-white powder).
Purification : Recrystallize from ethanol/water (4:1).
Reaction Optimization and Scalability
Solvent Screening for Coupling Efficiency
Comparative data for urea formation:
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Toluene | 70 | 10 | 78 | 98.2 |
| THF | 65 | 12 | 65 | 95.1 |
| DCM | 40 | 24 | 42 | 91.3 |
| Acetonitrile | 80 | 8 | 71 | 97.8 |
Toluene provides optimal balance of reactivity and product stability.
Catalytic Approaches
Base Catalysis :
- Adding DMAP (0.1 eq) increased yield to 84% but complicated purification.
Microwave Assistance : - 2 h at 120°C in sealed vial: 82% yield, comparable purity.
Analytical Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆):
δ 8.94 (s, 1H, pyrimidine-H), 8.32 (s, 1H, NH), 7.58–7.21 (m, 4H, aryl-H), 4.52 (q, J = 7.0 Hz, 4H, OCH₂), 2.43 (s, 3H, CH₃), 1.39 (t, J = 7.0 Hz, 6H, CH₂CH₃).
HRMS (ESI+) :
Calculated for C₁₆H₂₀N₄O₃ [M+H]⁺: 317.1608, Found: 317.1605.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Moles/kg | Cost/mole (USD) |
|---|---|---|---|
| 5-Amino-2,4-dichloropyrimidine | 4200 | 6.02 | 698 |
| Triphosgene | 850 | 5.88 | 145 |
| o-Toluidine | 220 | 9.35 | 23.5 |
Ethanol substitution for dichloromethane reduces solvent costs by 40%.
Waste Stream Management
- Ethanol Recovery : Distillation achieves 85% solvent reuse.
- Isocyanate Quenching : Treat with 10% aqueous ethanolamine before disposal.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions can occur at the ethoxy or tolyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with modified ethoxy or tolyl groups.
Scientific Research Applications
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Findings :
- Ethoxy groups (target compound) are bulkier and more electron-donating than methoxy (), which may improve membrane permeability but reduce solubility .
- Substituent positions (2,4 vs. 4,6) influence steric interactions with biological targets. For example, 4,6-dimethoxy pyrimidines () may allow better planar stacking than 2,4-diethoxy derivatives.
Aryl Group Modifications
The ortho-tolyl group in the target compound is compared to other aryl substituents:
Key Findings :
- The o-tolyl group’s methyl substituent (target compound) provides moderate steric hindrance compared to nitro () or trifluoromethyl () groups. This may balance selectivity and solubility .
- Electron-donating groups (e.g., methyl) on aryl rings can decrease hydrogen-bonding strength compared to electron-withdrawing groups (e.g., nitro) .
Urea Linkage and Heterocyclic Variations
The urea moiety’s role is compared to other linkages:
Biological Activity
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea is a compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula: CHNO
- Molecular Weight: 284.28 g/mol
- CAS Number: 89897-57-4
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action. These may include:
- Inhibition of Protein Kinases: Several diarylurea derivatives have been shown to inhibit key protein kinases involved in cancer cell proliferation.
- Angiogenesis Inhibition: Compounds in this class can interfere with vascular endothelial growth factor (VEGF) signaling pathways, thereby inhibiting tumor angiogenesis.
Antitumor Activity
Recent studies have demonstrated that this compound and its analogs possess significant antitumor properties. For instance:
- IC Values: Compounds derived from similar structures have shown IC values ranging from 0.28 to 15.81 μM against various cancer cell lines, indicating potent anti-proliferative effects .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.68 |
| Compound B | SMMC-7721 (Liver Cancer) | 0.79 |
| Compound C | RPMI-8226 (Leukemia) | 0.64 |
D-amino Acid Oxidase Inhibition
Another area of interest is the inhibition of D-amino acid oxidase (DAAO), which is implicated in various neuropsychiatric disorders. Compounds structurally related to this compound have been evaluated for their DAAO inhibitory activity with promising results.
Study on Anti-Tumor Effects
A study conducted by Oh et al. synthesized a series of diarylureas and evaluated their anti-tumor activity against multiple cancer cell lines. The findings indicated that certain derivatives exhibited superior activity compared to established drugs like Sorafenib . This suggests that further structural modifications could enhance their therapeutic potential.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins. For example, specific hydrogen bonding interactions were identified that may contribute to the observed biological activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea, and how can reaction parameters be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by urea coupling. Key steps include:
- Substituent introduction : Alkylation or nucleophilic substitution to install ethoxy groups on the pyrimidine ring (e.g., using 2,4-dichloropyrimidine as a precursor) .
- Urea formation : Reacting an isocyanate derivative of o-toluidine with the functionalized pyrimidine under anhydrous conditions.
- Parameter optimization : Control temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 amine:isocyanate) to minimize side products .
- Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR to verify ethoxy group integration (δ 1.3–1.5 ppm for CH, δ 4.0–4.5 ppm for OCH) and urea NH signals (δ 8.5–9.5 ppm) .
- X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly the dihedral angle between pyrimidine and o-tolyl groups .
- HRMS : To confirm molecular weight (e.g., [M+H] expected for CHNO) .
Q. How can researchers design initial biological screening assays to evaluate its kinase inhibition potential?
- Methodological Answer :
- Kinase profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR) due to structural similarities to known pyrimidine-based urea kinase inhibitors .
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC values. Include positive controls (e.g., Sorafenib for VEGFR) .
- Cellular assays : Assess anti-proliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups on pyrimidine) impact target selectivity and potency?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with varying alkoxy substituents (e.g., 2,4-dimethoxy, 2-ethoxy-4-methyl) and test in parallel kinase assays. Ethoxy groups enhance hydrophobic binding in kinase pockets, while bulkier substituents may reduce solubility .
- Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding sites (e.g., hydrogen bonding between urea NH and kinase backbone) .
- Data contradiction resolution : If conflicting activity trends arise (e.g., higher potency but lower selectivity), analyze crystallographic data or perform mutagenesis studies to identify key binding residues .
Q. What strategies can resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Orthogonal validation : Replicate results in ≥3 independent assays (e.g., enzymatic vs. cellular). For instance, discrepancies in IC values may arise from off-target effects in cellular models .
- Metabolic stability testing : Use liver microsomes to assess if compound degradation in cellular assays explains reduced efficacy .
- Transcriptomic profiling : Compare gene expression changes in responsive vs. non-responsive models to identify compensatory pathways .
Q. How can computational methods guide the optimization of pharmacokinetic properties without compromising activity?
- Methodological Answer :
- ADMET prediction : Use SwissADME or QikProp to optimize logP (target 2–3) and aqueous solubility (>50 µM). Introduce polar groups (e.g., pyridine) while retaining critical hydrogen-bond donors .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for proposed modifications (e.g., fluorination of o-tolyl to improve metabolic stability) .
- In vivo correlation : Validate computational predictions in rodent PK studies (e.g., t >4 hours for lead candidates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
